Antimony calcium oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antimony calcium oxide, also known as this compound, is a useful research compound. Its molecular formula is Ca2O5Sb2 and its molecular weight is 403.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Formation Reactions

Antimony calcium oxide can be synthesized through several methods, typically involving the reaction of antimony oxides with calcium oxide at elevated temperatures. The following reaction illustrates the formation of this compound from its constituent oxides:

CaO+Sb2O3→Ca2Sb2O7

This reaction typically occurs at high temperatures (around 1000 °C) and can be influenced by the stoichiometric ratios of the reactants.

Reduction Reactions

This compound can undergo reduction reactions under specific conditions, particularly when exposed to carbon sources. The reduction of antimony oxides in the presence of calcium oxide can lead to the formation of metallic antimony and calcium sulfide as byproducts:

Sb2O3+3C→2Sb+3CO

In this context, calcium oxide acts as a flux, facilitating the reduction process by lowering the melting point of the mixture and enhancing the mobility of the reactants.

Thermal Stability and Decomposition

This compound exhibits thermal stability up to certain temperatures before decomposing into its constituent oxides. The thermal decomposition can be represented as follows:

Ca2Sb2O7→2CaO+Sb2O3

This decomposition typically occurs at temperatures exceeding 800 °C, which is critical for processes involving high-temperature applications.

Kinetics of Chemical Reactions

The kinetics of reactions involving this compound are influenced by temperature, pressure, and the presence of catalysts. For instance, studies have shown that the activation energy for the reduction of antimony oxides with carbon is approximately 233kJ mol within a temperature range of 973−1123K .

Reaction Rate Analysis

The reaction rates can be analyzed using first-order kinetics for solid-state reactions, where the following equation is often applied:

ln(1−X)=−kt

Where X is the conversion fraction, k is the rate constant, and t is time.

Environmental Considerations

The production and use of antimony compounds raise environmental concerns due to the toxicity of antimony and its compounds. Proper handling and disposal methods are essential to mitigate risks associated with exposure.

属性

CAS 编号 |

55200-87-8 |

|---|---|

分子式 |

Ca2O5Sb2 |

分子量 |

403.67 g/mol |

IUPAC 名称 |

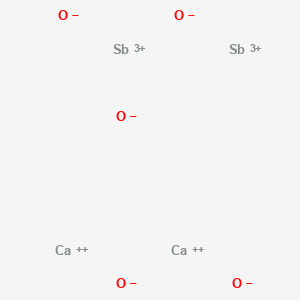

dicalcium;antimony(3+);oxygen(2-) |

InChI |

InChI=1S/2Ca.5O.2Sb/q2*+2;5*-2;2*+3 |

InChI 键 |

JJGHHCJCTIFFGX-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Sb+3].[Sb+3] |

规范 SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Sb+3].[Sb+3] |

同义词 |

antimonic acid, calcium salt calcium antimonate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。